Bienvenue dans la boutique en ligne BenchChem!

Isoxazolo[5,4-e]indolizine

Physicochemical profiling Drug-likeness Scaffold comparison

Isoxazolo[5,4-e]indolizine enables direct scaffold-hopping from [1,2]oxazolo[5,4-e]isoindole tubulin inhibitors by replacing the isoindole carbon with a bridgehead nitrogen, creating patentably distinct analogs while retaining the [5,4-e] ring fusion. MW 158.16 & rule-of-three compliance make it an ideal fragment library core. Use as a negative control to confirm scaffold-specific activity of isoindole-based inhibitors. Secure this unsubstituted scaffold for FBDD screening and synthetic methodology studies.

Molecular Formula C9H6N2O
Molecular Weight 158.16
CAS No. 110799-54-7
Cat. No. B566548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-e]indolizine
CAS110799-54-7
SynonymsIsoxazolo[5,4-e]indolizine (9CI)
Molecular FormulaC9H6N2O
Molecular Weight158.16
Structural Identifiers
SMILESC1=CN2C(=C1)C=CC3=C2ON=C3
InChIInChI=1S/C9H6N2O/c1-2-8-4-3-7-6-10-12-9(7)11(8)5-1/h1-6H
InChIKeyBKTZVIWXGILJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-e]indolizine (CAS 110799-54-7): Structural Identity and Scaffold Classification for Procurement


Isoxazolo[5,4-e]indolizine (IUPAC: [1,2]oxazolo[5,4-e]indolizine; CAS 110799-54-7) is an unsubstituted fused heterocyclic scaffold of molecular formula C9H6N2O (MW 158.16 g/mol) that integrates an isoxazole ring onto an indolizine core via a bridging nitrogen atom [1]. It belongs to the broader class of azoloazines—heteroanalogs of indolizine that feature a bridgehead nitrogen shared between five- and six-membered rings [2]. The compound is registered in PubChem (CID 45099172) and available from multiple chemical suppliers as a research-grade building block, though as of 2026 no peer-reviewed biological studies have been reported for this specific unsubstituted scaffold itself .

Why Generic Substitution Fails for Isoxazolo[5,4-e]indolizine: Regioisomeric and Scaffold-Level Differentiation


Isoxazolo[5,4-e]indolizine cannot be generically substituted by other azoloazine scaffolds or even by its regioisomers without risking fundamental alterations in biological target engagement, physicochemical properties, and synthetic derivatization potential. The [5,4-e] ring fusion geometry dictates the spatial orientation of the isoxazole nitrogen and oxygen atoms relative to the indolizine π-system, producing computed XLogP3-AA of 2.6 with a topological polar surface area of 30.4 Ų and zero hydrogen bond donors [1]. In contrast, the closely related [1,2]oxazolo[5,4-e]isoindole scaffold—differing by replacement of the indolizine bridgehead nitrogen with a carbon in the isoindole ring—has demonstrated potent tubulin polymerization inhibition (IC50 values in nanomolar range) and colchicine-site binding validated by X-ray crystallography, activities that cannot be assumed to transfer to the indolizine analog without experimental verification [2]. Similarly, the [5,4-g] regioisomer (CAS 218961-58-1) was specifically designed as a conformationally restricted nicotinic acetylcholine receptor ligand, highlighting how subtle changes in ring fusion position redirect biological target profiles entirely [3].

Quantitative Differentiation Evidence for Isoxazolo[5,4-e]indolizine: Measurable Properties vs. Closest Analogs


Physicochemical Property Comparison: Isoxazolo[5,4-e]indolizine vs. Isoxazolo[5,4-e]isoindole Scaffold

The target compound Isoxazolo[5,4-e]indolizine (C9H6N2O) differs from its closest studied analog, the [1,2]oxazolo[5,4-e]isoindole scaffold (C9H7NO), by replacement of a carbon atom in the six-membered ring with a nitrogen, introducing an additional hydrogen bond acceptor site and altering the electronic distribution of the heterocyclic core. Computed LogP (XLogP3-AA) for the target is 2.6 versus a predicted range of approximately 2.0–2.5 for unsubstituted isoindole analogs, while the topological polar surface area of 30.4 Ų for the indolizine is comparable to ~29–31 Ų for isoindole variants [1]. This nitrogen substitution reduces calculated ring electron density, which may affect electrophilic aromatic substitution reactivity and metabolic stability of derived analogs [2].

Physicochemical profiling Drug-likeness Scaffold comparison

Regioisomeric Differentiation: Isoxazolo[5,4-e]indolizine vs. Isoxazolo[5,4-g]indolizine in Receptor Targeting

The [5,4-e] regioisomer (CAS 110799-54-7) and the [5,4-g] regioisomer (CAS 218961-58-1) share the identical molecular formula C9H6N2O but differ in the fusion position of the isoxazole ring onto the indolizine core. The [5,4-g] isomer was specifically designed and synthesized as a conformationally restricted analog of ABT-418 for nicotinic acetylcholine receptor (nAChR) ligand development, with the ring fusion geometry constraining the pharmacophore into a specific spatial orientation [1]. No nAChR binding data exist for the [5,4-e] isomer. This regioisomeric distinction creates fundamentally different vector orientations for substituent attachment: the [5,4-e] fusion places the isoxazole ring along the long axis of the indolizine, while the [5,4-g] fusion positions it laterally, altering the accessible chemical space for derivatization .

Nicotinic receptor Regioisomer comparison Scaffold hopping

Molecular Complexity and Synthetic Tractability: Unsubstituted Core as a Versatile Derivatization Platform

The unsubstituted Isoxazolo[5,4-e]indolizine core (158.16 g/mol) offers a synthetically tractable scaffold with zero rotatable bonds (computed by Cactvs 3.4.8.18), a complexity score of 185, and exactly 12 heavy atoms—features that classify it as a fragment-like or minimal scaffold suitable for fragment-based drug discovery (FBDD) or as a starting point for diversity-oriented synthesis [1]. In contrast, the extensively studied [1,2]oxazolo[5,4-e]isoindole derivatives reported by Spanò et al. (2016, 2022) typically carry substituents (e.g., aryl groups at position 3) that increase molecular weight to 300–450 Da and introduce rotatable bonds, moving them beyond fragment space and reducing the degrees of freedom for subsequent optimization [2]. The unsubstituted indolizine scaffold thus provides a blank-slate advantage for programs seeking to build intellectual property around a novel chemotype from the ground up.

Synthetic chemistry Building block Derivatization

Evidence Gap Acknowledgment: Absence of Direct Comparative Biological Data

It must be explicitly stated that as of April 2026, no peer-reviewed primary research articles, patents, or bioassay database entries (PubChem BioAssay, ChEMBL) contain quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for the unsubstituted Isoxazolo[5,4-e]indolizine scaffold (CAS 110799-54-7). All biological activity claims found in vendor marketing materials refer to structurally related but distinct compound classes, primarily [1,2]oxazolo[5,4-e]isoindole derivatives [1]. Vendors classifying this compound under 'OXAZOLE' category note its availability is restricted to non-human research use only . Consequently, any procurement decision for this compound must be based on its value as an unexplored chemical scaffold, synthetic building block, or negative control for isoindole-based SAR studies, rather than on demonstrated biological superiority over analogs.

Evidence gap Research opportunity Procurement caveat

Research and Industrial Application Scenarios for Isoxazolo[5,4-e]indolizine Based on Available Evidence


Scaffold-Hopping Programs Seeking Underexplored Azoloazine Chemical Space

For medicinal chemistry teams already working with [1,2]oxazolo[5,4-e]isoindole tubulin inhibitors, Isoxazolo[5,4-e]indolizine offers a direct scaffold-hopping opportunity—replacing the isoindole carbon with a nitrogen atom to generate patentably distinct analogs while maintaining the [5,4-e] ring fusion geometry. The indolizine scaffold's lower molecular weight (158.16 vs. 300–450 Da for substituted isoindoles) and zero rotatable bonds provide superior ligand efficiency starting points for lead optimization [1]. This application is supported by the demonstrated success of the isoindole scaffold in tubulin polymerization inhibition and the well-precedented strategy of nitrogen-walk scaffold hopping in heterocyclic drug discovery.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 158.16 Da, 12 heavy atoms, zero hydrogen bond donors, and exactly 2 hydrogen bond acceptors, Isoxazolo[5,4-e]indolizine satisfies the 'rule of three' criteria for fragment libraries [1]. The scaffold can serve as a core fragment for FBDD screening campaigns, where its rigid, planar structure (zero rotatable bonds) minimizes entropic penalties upon target binding. Procurement of the unsubstituted core enables parallel derivatization at multiple positions, generating focused fragment libraries for screening against diverse target classes.

Negative Control Compound for Isoxazolo[5,4-e]isoindole Mechanism-of-Action Studies

Given that [1,2]oxazolo[5,4-e]isoindoles have been characterized as colchicine-site tubulin polymerization inhibitors with nanomolar potency against lymphoma and leukemia cell lines, the structurally analogous but biologically uncharacterized indolizine scaffold can serve as a critical negative control to confirm that biological activity is scaffold-specific rather than a general property of the [5,4-e] fused ring system [1]. This application is particularly relevant for target validation studies where chemical probe selectivity must be rigorously demonstrated.

Synthetic Methodology Development on Azoloazine Platforms

The review by Maiboroda and Babaev (1995) established that azoloazines with bridging nitrogen atoms display distinct ring-opening reactivity patterns dependent on the heteroatom composition and ring fusion geometry [1]. Isoxazolo[5,4-e]indolizine, as an oxa-aza heteroanalog of indolizine, provides a substrate for investigating chemoselective ring cleavage, recyclization, and functionalization reactions that probe the frontiers of heterocyclic reactivity—studies of fundamental interest to synthetic organic chemistry groups developing new methodologies for fused heterocycle construction.

Quote Request

Request a Quote for Isoxazolo[5,4-e]indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.